molecular formula C9H12ClN3OS B2732785 N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305455-80-3

N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide

Cat. No.: B2732785
CAS No.: 2305455-80-3
M. Wt: 245.73
InChI Key: ALEKAPJJVYZOJO-UHFFFAOYSA-N
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Description

N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide is a chemical compound with intriguing properties and diverse applications across several scientific fields. This compound features a thiazole ring, a class of heterocyclic compounds containing both sulfur and nitrogen atoms, often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide typically involves multi-step chemical reactions. One potential route could include the formation of the thiazole ring followed by subsequent substitution reactions to introduce the chloro and dimethylamino groups. The specific reaction conditions—such as temperature, solvents, and catalysts—are crucial for the successful synthesis of the compound. For instance, the reaction might require an inert atmosphere and precise temperature control to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the processes are optimized for efficiency and yield. This may involve continuous flow reactors to maintain consistent reaction conditions and to scale up production. Purification methods such as crystallization, distillation, or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can undergo various types of chemical reactions:

  • Oxidation: This could potentially occur at the dimethylamino group or other reactive sites on the thiazole ring.

  • Reduction: Selective reduction could modify the functional groups or the double bond in the prop-2-enamide moiety.

  • Substitution: The chlorine atom in the compound makes it amenable to nucleophilic substitution reactions, leading to a diverse range of derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide.

  • Reducing agents: Including sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for modifications, making it valuable in organic synthesis.

Biology

N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exhibits potential biological activity, such as antimicrobial or anticancer properties. Researchers explore its interactions with various biomolecules to develop new therapeutic agents.

Medicine

In the medical field, derivatives of this compound are investigated for their potential use in drug development. Studies focus on its mechanism of action and efficacy against specific diseases.

Industry

The compound finds applications in industrial processes, including the manufacture of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring structure allows for specific binding to active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction or metabolic pathways critical to cellular function.

Comparison with Similar Compounds

N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can be compared to other thiazole-based compounds. Similar compounds include:

  • 4-Methylthiazole: While structurally related, it lacks the dimethylamino and chloro functional groups.

  • 2-Aminothiazole: This compound features an amino group at a different position, altering its reactivity and applications.

  • Thiamine (Vitamin B1): Contains a thiazole ring but is biologically active as a coenzyme in metabolic processes.

Hope this detailed dive into this compound hits the mark! If there's something more specific you'd like to explore, I'm all ears.

Properties

IUPAC Name

N-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-4-7(14)11-5-6-8(10)12-9(15-6)13(2)3/h4H,1,5H2,2-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEKAPJJVYZOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(S1)CNC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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